molecular formula C25H24N2O3 B5113062 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone

3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone

Katalognummer B5113062
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: MOJBTOMTMWSRHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone, also known as JNJ-7706621, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinazolinone class of compounds and has been found to exhibit a range of biological activities.

Wirkmechanismus

The mechanism of action of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone involves the inhibition of CDKs. CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle. They are activated by binding to cyclins and are involved in the phosphorylation of various substrates that are required for cell division. This compound binds to the ATP-binding site of CDKs and inhibits their activity, thereby blocking the progression of the cell cycle.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells. Furthermore, it has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. Angiogenesis is critical for the growth and spread of cancer, and inhibition of angiogenesis has emerged as a promising strategy for the treatment of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone is its high potency and selectivity for CDKs. It has been found to be highly effective in inhibiting the activity of CDKs at low concentrations. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone. One area of future research is the development of more potent and selective CDK inhibitors. In addition, further studies are needed to determine the efficacy of this compound in vivo and to identify potential side effects. Furthermore, the potential use of this compound in combination with other chemotherapeutic agents needs to be investigated. Finally, the use of this compound as a tool for studying the role of CDKs in cancer and other diseases needs to be explored.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including inhibition of CDKs, which are important regulators of the cell cycle. The compound has shown promising results in preclinical studies and has the potential to be developed into a new class of anticancer drugs. Further research is needed to determine its efficacy in vivo and to identify potential side effects.

Synthesemethoden

The synthesis of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone involves a multistep process that has been described in various research articles. The synthesis method involves the reaction of 4-(benzyloxy)phenol with 1,4-dibromobutane to obtain 4-(benzyloxy)butyl-4-bromophenol. This compound is then reacted with 2-aminobenzonitrile in the presence of potassium carbonate to obtain this compound. The purity of the compound is then confirmed using various analytical techniques such as NMR, HPLC, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities including inhibition of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. CDKs play a critical role in the regulation of cell division and are frequently overexpressed in cancer cells. Therefore, inhibition of CDKs has emerged as a promising strategy for the treatment of cancer.

Eigenschaften

IUPAC Name

3-[4-(4-phenylmethoxyphenoxy)butyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-25-23-10-4-5-11-24(23)26-19-27(25)16-6-7-17-29-21-12-14-22(15-13-21)30-18-20-8-2-1-3-9-20/h1-5,8-15,19H,6-7,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJBTOMTMWSRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.